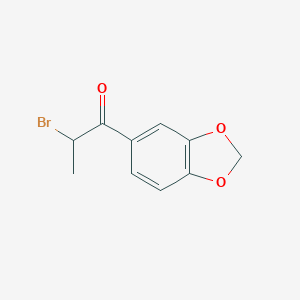

2-Bromo-3',4'-(methylenedioxy)propiophenone

Descripción

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS: 52190-28-0) is a brominated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) substituent. Its molecular formula is C₁₀H₉BrO₃, with a molar mass of 257.08 g/mol. The compound is commercially available as a pale yellow to off-white powder with a purity exceeding 98% . Key physical properties include a predicted boiling point of 345.7 ± 42.0°C and a density of 1.584 ± 0.06 g/cm³ . The bromine atom at the α-position of the propanone chain confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical precursor chemistry .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPQGLLTGPTOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440428 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52190-28-0 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Followed by Bromination

This two-step approach is widely cited for its scalability and reproducibility.

Step 1: Synthesis of 1-(Benzo[d]dioxol-5-yl)propan-1-one

-

Catalyst : Aluminum chloride (AlCl₃).

-

Solvent : Dichloromethane (DCM).

-

Conditions : 0–5°C, 4–6 hours.

-

Yield : 70–75%.

The Friedel-Crafts acylation introduces the ketone group regioselectively at the para position of the methylenedioxy ring.

Step 2: α-Bromination with Molecular Bromine

-

Reactants : 1-(Benzo[d]dioxol-5-yl)propan-1-one, bromine (Br₂).

-

Solvent : Chloroform (CHCl₃).

-

Conditions : −10°C to 0°C, slow addition over 1 hour, stirred for 3–4 hours.

-

Workup : Quenched with sodium thiosulfate, extracted with DCM, purified via silica gel chromatography.

-

Yield : 82–87%.

Mechanistic Insight :

Bromine acts as an electrophile, targeting the α-carbon of the ketone via enolate intermediate formation. Low temperatures suppress di-bromination.

One-Pot Synthesis Using N-Bromosuccinimide (NBS)

A modified method replaces molecular bromine with NBS for safer handling and improved selectivity.

-

Initiator : Azobisisobutyronitrile (AIBN).

-

Solvent : Carbon tetrachloride (CCl₄).

-

Conditions : Reflux at 80°C, 6–8 hours.

-

Yield : 78–80%.

Advantages :

-

Reduced risk of over-bromination.

-

Easier purification due to fewer side products.

Hydrobromic Acid (HBr) with Hydrogen Peroxide

-

Reactants : HBr (48% w/w), H₂O₂ (30%).

-

Solvent : Acetic acid.

-

Conditions : Room temperature, 12–16 hours.

Limitations :

-

Lower efficiency due to competing oxidation reactions.

-

Requires rigorous pH control.

Optimization Strategies

Solvent Effects

| Solvent | Brominating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chloroform | Br₂ | 0 | 87 |

| CCl₄ | NBS | 80 | 80 |

| Acetic acid | HBr/H₂O₂ | 25 | 68 |

Polar aprotic solvents like chloroform enhance bromine solubility, while CCl₄ improves thermal stability during NBS reactions.

Temperature Control

-

Br₂ Reactions : Subzero temperatures (−10°C to 0°C) minimize di-bromination.

-

NBS Reactions : Elevated temperatures (80°C) accelerate radical initiation.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 6.85 (s, 1H, aromatic), δ 5.95 (s, 2H, methylenedioxy), δ 4.25 (q, 1H, CHBr), δ 1.55 (d, 3H, CH₃).

-

¹³C NMR : δ 195.2 (C=O), δ 147.1 (C-O), δ 108.5 (C-Br).

-

-

IR Spectroscopy :

-

Peaks at 1,710 cm⁻¹ (C=O stretch) and 560 cm⁻¹ (C-Br stretch) confirm functional groups.

-

Challenges and Solutions

Over-Bromination

-

Cause : Excess Br₂ or elevated temperatures.

-

Mitigation : Use stoichiometric Br₂, additive-controlled conditions (e.g., H₂SO₄ to stabilize intermediates).

Purification Difficulties

-

Solution : Gradient elution in column chromatography (hexane:ethyl acetate 9:1 to 7:3) effectively separates mono- and di-brominated byproducts.

Industrial-Scale Considerations

-

Continuous Flow Systems : Microreactors improve heat dissipation and reduce reaction time (2 hours vs. 4 hours batch).

-

Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces costs.

Emerging Methodologies

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The ability of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one to inhibit tumor growth has been documented in several studies. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

-

Antimicrobial Properties :

- The compound has shown efficacy against a range of microbial strains. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt cellular processes in bacteria and fungi. Studies have demonstrated that modifications to the bromopropanone structure can enhance its antimicrobial activity, making it a candidate for further development as an antibiotic .

-

Neuroprotective Effects :

- Emerging research suggests that this compound may possess neuroprotective qualities. It has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways and inflammation .

Synthetic Organic Chemistry Applications

- Synthesis of Other Compounds :

- Building Block for Drug Development :

Case Studies

Mecanismo De Acción

El mecanismo de acción de la 2-Bromo-3’,4’-(metilendioxi)propiofenona implica su papel como precursor en la síntesis de catinonas. Estas catinonas actúan sobre el sistema nervioso central aumentando la liberación de neurotransmisores como la dopamina y la serotonina. El compuesto en sí puede interactuar con varios objetivos moleculares y vías, influyendo en la síntesis y la actividad de estos neurotransmisores .

Compuestos similares:

3,4-Metilendioxipropiofenona: Un isómero de la 2-Bromo-3’,4’-(metilendioxi)propiofenona, utilizado como precursor en la síntesis de metilona y otros derivados sustituidos de la metilendioxifeniletilamina.

3,4-Metilendioxifenil-2-propanona: Otro isómero con aplicaciones similares en la síntesis de sustancias psicoactivas.

Unicidad: La 2-Bromo-3’,4’-(metilendioxi)propiofenona es única debido a la presencia del átomo de bromo, que permite reacciones de sustitución específicas que no son posibles con sus contrapartes no bromadas. Esto lo convierte en un intermedio valioso en la síntesis de diversos compuestos químicos y mejora su utilidad en aplicaciones de investigación e industriales.

Comparación Con Compuestos Similares

(a) 1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.18 g/mol

- Key Differences: Lacks the bromine atom at the α-position. This absence reduces molecular weight by ~31% and lowers density (estimated ~1.3–1.4 g/cm³). The non-brominated derivative is less reactive in nucleophilic substitution reactions but may exhibit higher volatility due to lower molecular weight .

(b) (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

- Molecular Formula : C₁₇H₁₂O₃S₂

- Molecular Weight : 328.41 g/mol

- Key Differences: Features a conjugated enone system (C=O and C=C) instead of a brominated propanone. The extended π-conjugation enhances UV-Vis absorption properties, making it suitable for optoelectronic applications. Unlike the brominated compound, this chalcone derivative participates in strong intermolecular C–H⋯O interactions, influencing crystal packing .

(c) 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one

- Molecular Formula : C₁₆H₁₁FO₄

- Molecular Weight : 286.26 g/mol

- Key Differences: Incorporates a hydroxyl group in the propenone chain, enabling hydrogen bonding. This property enhances solubility in polar solvents compared to the brominated analogue. Synthesized via Claisen-Schmidt condensation with yields up to 84% .

Halogenated Analogues

(a) (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₁BrO₃

- Molecular Weight : 331.16 g/mol

- Key Differences: Bromine is located on the phenyl ring rather than the propanone chain. This positional isomerism alters electronic effects, with the bromine exerting a stronger electron-withdrawing influence on the aromatic ring than the α-bromo ketone group .

(b) 2-Bromo-1-phenylpentan-1-one

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 249.12 g/mol

- Key Differences : Shares the α-bromo ketone moiety but lacks the benzo[d][1,3]dioxolyl group. The absence of the methylenedioxy ring reduces steric hindrance and alters lipophilicity, impacting biological activity .

Functional Group Variants

(a) Benzo[d][1,3]dioxol-5-ylboronic acid

- Molecular Formula : C₇H₇BO₄

- Molecular Weight : 165.94 g/mol

- Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a contrast to the brominated ketone’s nucleophilic substitution reactivity. This compound is critical in synthesizing biaryl structures .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | C₁₀H₉BrO₃ | 257.08 | 345.7 ± 42.0 | 1.584 ± 0.06 | α-Bromo ketone, methylenedioxy |

| 1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one | C₁₀H₁₀O₃ | 178.18 | ~300 (estimated) | ~1.35 (estimated) | Ketone, methylenedioxy |

| (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one | C₁₇H₁₂O₃S₂ | 328.41 | N/A | N/A | Enone, methylenedioxy |

Actividad Biológica

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, commonly referred to by its CAS number 52190-28-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a bromopropanone functional group. The following sections detail its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H9BrO3

- Molecular Weight : 257.08 g/mol

- CAS Number : 52190-28-0

Synthesis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one has been documented in various studies. A typical synthesis involves the reaction of bromine with a precursor compound in chloroform under controlled conditions. The overall yield reported in some studies is approximately 87% .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one exhibit significant antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds containing the benzo[d][1,3]dioxole structure. Preliminary data suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Harada et al., 2018 | Anticancer | Demonstrated cytotoxicity against breast and colon cancer cell lines. |

| European Journal of Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains. |

| Neuroprotection Research | Neuroprotective | Reduced oxidative stress in neuronal cells. |

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, and what are the critical reaction parameters?

The compound is synthesized via bromination of a propanone precursor under controlled conditions. For example, Friedel-Crafts acylation can introduce the benzodioxole moiety, followed by α-bromination using reagents like molecular bromine or N-bromosuccinimide (NBS). Reaction temperature (<0°C to room temperature) and stoichiometric control of brominating agents are critical to avoid over-bromination. Solvent choice (e.g., dichloromethane or carbon tetrachloride) also impacts yield and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Key techniques include:

- NMR spectroscopy : Analyze the singlet for the benzodioxole methylenedioxy group (δ ~5.9–6.1 ppm in H NMR) and the carbonyl carbon (δ ~190–200 ppm in C NMR).

- IR spectroscopy : Confirm the ketone (C=O stretch ~1700 cm) and bromine (C-Br stretch ~550–600 cm).

- Mass spectrometry : Identify the molecular ion peak ([M]) and bromine isotope pattern (1:1 ratio for Br and Br) .

Q. How can chromatographic methods optimize purity during synthesis?

Reverse-phase HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Retention time calibration using standards (e.g., benzodioxole derivatives) ensures reproducibility. For instance, acylation intermediates are monitored via HPLC with UV detection at 254 nm to confirm retention times .

Advanced Research Questions

Q. How do computational methods like Crippen and McGowan approaches predict physicochemical properties of derivatives?

These methods estimate partition coefficients (logP), molar volume, and polar surface area. For example, Crippen’s fragmentation predicts logP by summing group contributions, while McGowan’s method calculates molar volume from molecular structure. Such data guide solubility and bioavailability studies for pharmacological analogs .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzodioxole derivatives?

Use dual refinement software (e.g., SHELXL for small molecules, PHENIX for macromolecules) to handle twinning or disorder. High-resolution data (≤1.0 Å) and iterative density modification improve model accuracy. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities in halogen positioning .

Q. How does the bromine atom influence reactivity in nucleophilic substitutions, and what conditions optimize such reactions?

Bromine’s leaving-group ability facilitates SN2 reactions with amines (e.g., pyrrolidine) to form pharmacologically active derivatives. Polar aprotic solvents (DMF, DMSO), elevated temperatures (60–80°C), and catalytic KI enhance substitution efficiency. Steric hindrance at the α-carbon requires careful optimization of nucleophile concentration .

Q. What experimental approaches identify polymorphic forms, and how do they impact properties?

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetone) followed by X-ray diffraction reveals distinct lattice arrangements. Differential scanning calorimetry (DSC) detects melting point variations, while dissolution studies correlate polymorph stability with bioavailability .

Q. How is enantioselective synthesis applied to generate chiral derivatives, and what validates stereochemical purity?

Chiral catalysts (e.g., BINAP-metal complexes) induce asymmetry during substitutions. Stereochemical validation uses chiral HPLC columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy. For example, enantiomeric excess (ee) >98% is achievable for amino alcohol derivatives .

Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-active agents?

Derivatives like MDPPP HCl (a pyrrolidine-substituted analog) exhibit dopamine reuptake inhibition. SAR studies focus on modifying the bromine position to enhance binding affinity at monoamine transporters. Radioligand assays and in vivo self-administration models quantify pharmacological effects .

Q. How are high-throughput methods used to explore bioactivity?

Automated synthesis platforms (e.g., microwave-assisted reactions) generate derivative libraries. Biological screening via fluorescence-based transporter assays (e.g., DAT, NET) identifies lead compounds. For example, benzofuran analogs derived from this scaffold show antiviral potential in HCV replication assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.